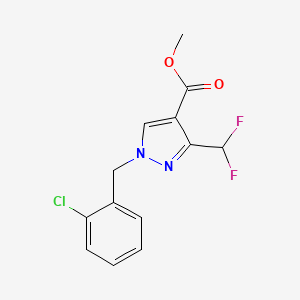

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound characterized by three key structural features:

- 1-(2-Chlorobenzyl) group: A benzyl substituent with a chlorine atom at the ortho position (C2) of the aromatic ring.

- 3-(Difluoromethyl) group: A difluoromethyl (–CF₂H) substituent at the pyrazole’s C3 position.

- 4-Carboxylate ester: A methyl ester (–COOCH₃) at the C4 position of the pyrazole core.

This compound is structurally designed to balance lipophilicity (via the chlorobenzyl and ester groups) and electronic modulation (via the difluoromethyl group). Such features are often exploited in agrochemical and pharmaceutical applications, where solubility, stability, and target-binding efficiency are critical .

Properties

Molecular Formula |

C13H11ClF2N2O2 |

|---|---|

Molecular Weight |

300.69 g/mol |

IUPAC Name |

methyl 1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClF2N2O2/c1-20-13(19)9-7-18(17-11(9)12(15)16)6-8-4-2-3-5-10(8)14/h2-5,7,12H,6H2,1H3 |

InChI Key |

QXMZFSCEGYDPSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)F)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

Incorporation of the difluoromethyl group: The difluoromethyl group can be introduced through a difluoromethylation reaction, often involving difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Agricultural Applications

Fungicide Precursor

The primary application of methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is as a precursor for fungicides. Compounds in the pyrazole class are known for their ability to inhibit succinate dehydrogenase, an essential enzyme in the mitochondrial respiration pathway of fungi. This inhibition disrupts energy production in fungal cells, making these compounds effective against various crop pathogens affecting major crops such as cereals and vegetables.

Mechanism of Action

The mechanism by which this compound acts involves the disruption of metabolic pathways within fungi. Studies have shown that derivatives of this compound exhibit varying degrees of antifungal activity against phytopathogenic fungi, with some demonstrating superior efficacy compared to established fungicides like boscalid .

Medicinal Chemistry Applications

Potential Pharmaceutical Developments

Due to its unique structural features, this compound may have implications in drug discovery and development. Pyrazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Research Findings

Recent studies have investigated the interactions of this compound with various biological targets, particularly enzymes involved in metabolic pathways. For instance, research into the compound's structure-activity relationships has revealed that modifications to its structure can enhance its biological activity . Additionally, molecular docking studies indicate that certain derivatives can form hydrogen bonds with key residues in target enzymes, thereby improving their efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the final product's structure and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed pharmacological effects. Detailed studies on its binding interactions and structure-activity relationships are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Implications of Structural Variations

Substituents on the Benzyl Group: The 2-chlorobenzyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects. In contrast, the 2,3-dichlorobenzyl variant () introduces greater hydrophobicity and electronic withdrawal, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Fluorinated Groups at Position 3 :

- The difluoromethyl (–CF₂H) group offers a balance of electronegativity and steric bulk, whereas the trifluoromethyl (–CF₃) group () is more electron-withdrawing and sterically demanding. This difference could alter metabolic stability or intermolecular interactions (e.g., hydrogen bonding) in target proteins .

Functional Groups at Position 4: The methyl ester in the target compound enhances lipophilicity and may serve as a prodrug moiety, hydrolyzing in vivo to the corresponding carboxylic acid. The carbaldehyde group () introduces reactivity (e.g., Schiff base formation) absent in the ester-containing compounds, which could be leveraged for further chemical modifications .

Biological Activity

Methyl 1-(2-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole class of compounds, which have garnered attention for their diverse biological activities, particularly in agricultural and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClF2N2O2, with a molecular weight of approximately 300.69 g/mol. The compound features a pyrazole ring substituted with a difluoromethyl group, a chlorobenzyl moiety, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The primary mechanism through which this compound exhibits its biological activity is by inhibiting succinate dehydrogenase (SDH) , an essential enzyme in the mitochondrial respiration pathway of fungi. This inhibition disrupts energy production in fungal cells, making it effective against various crop pathogens .

Fungicidal Properties

Research has demonstrated that compounds similar to this compound possess significant fungicidal activity. In particular:

- In vitro studies have shown that derivatives of this compound can inhibit the growth of several phytopathogenic fungi, including species from the Alternaria genus, which are known to cause diseases in crops such as tomatoes and potatoes .

- A study comparing various pyrazole derivatives indicated that certain compounds exhibited moderate to excellent antifungal activity against seven different fungal strains. Notably, one derivative showed higher antifungal activity than the widely used fungicide boscalid .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

- Antifungal Efficacy : In a series of experiments, derivatives were synthesized and tested for their ability to inhibit mycelial growth in various fungi. The results indicated that many derivatives showed promising antifungal properties, with some achieving IC50 values lower than those of established fungicides .

- Synergistic Effects : Research has highlighted the potential for synergistic effects when combining pyrazole derivatives with other anticancer agents like doxorubicin. This combination demonstrated enhanced cytotoxicity in breast cancer cell lines, suggesting potential applications in cancer therapy as well as agricultural fungicides .

Environmental Impact and Safety

Understanding the environmental impact and degradation pathways of this compound is crucial for assessing its safety in agricultural applications. Studies are ongoing to evaluate its persistence in the environment and potential metabolites formed during degradation processes .

Comparative Analysis

The following table summarizes key characteristics and biological activities of selected pyrazole derivatives, including this compound:

| Compound Name | Molecular Formula | Antifungal Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | C13H11ClF2N2O2 | Moderate to Excellent | Inhibition of SDH |

| Boscalid | C18H21ClN4O3 | Reference | Inhibition of SDH |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | C16H14BrF2N3O | Higher than Boscalid | Inhibition of SDH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.